molecular formula C18H15FN2O3 B2395944 1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1207036-50-7

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2395944
CAS No.: 1207036-50-7
M. Wt: 326.327
InChI Key: BDWKFEIHIPWKGW-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione is a compound of interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group and a methoxyphenyl group attached to a dihydropyrazine-dione core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

    Coupling with Methoxyphenyl Derivative: The fluorobenzyl intermediate is then coupled with a 2-methoxyphenyl derivative under specific conditions to form the desired product.

    Cyclization and Oxidation: The final step involves cyclization and oxidation reactions to form the dihydropyrazine-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-4-(2-methoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be compared with similar compounds such as:

    1-(2-Fluorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione: This compound lacks the methoxy group, which may influence its chemical properties and biological activities.

    1-(2-Methoxybenzyl)-4-(2-fluorophenyl)-1,4-dihydropyrazine-2,3-dione: The positions of the fluorine and methoxy groups are reversed, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-24-16-9-5-4-8-15(16)21-11-10-20(17(22)18(21)23)12-13-6-2-3-7-14(13)19/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWKFEIHIPWKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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